1-[(2-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
Description
1-[(2-Methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has been studied for its potential therapeutic applications, especially in the field of neurology and psychiatry .
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-22-18-8-3-2-6-16(18)14-20-10-12-21(13-11-20)15-17-7-4-5-9-19-17/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAWVOOIBLHBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of an amine, an isocyanide, a carboxylic acid, and an aldehyde . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-[(2-Methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction, and sulfonium salts for substitution reactions . Major products formed from these reactions include secondary amines and piperazinopyrrolidinones .
Scientific Research Applications
This compound has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a ligand for alpha1-adrenergic receptors, which are targets for the treatment of various neurological and psychiatric conditions . It has also been studied for its potential use in drug delivery systems and as a therapeutic agent for conditions such as cardiac hypertrophy, congestive heart failure, and hypertension .
Mechanism of Action
The mechanism of action of 1-[(2-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . The compound acts as an antagonist, blocking the action of endogenous neurotransmitters such as noradrenaline and epinephrine, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-[(2-Methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine can be compared with other similar compounds such as trazodone, naftopidil, and urapidil. These compounds also act as alpha1-adrenergic receptor antagonists and are used in the treatment of various neurological and psychiatric conditions . this compound is unique in its specific binding affinity and pharmacokinetic profile, which makes it a promising candidate for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
